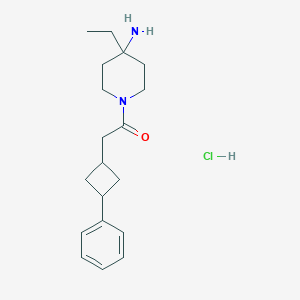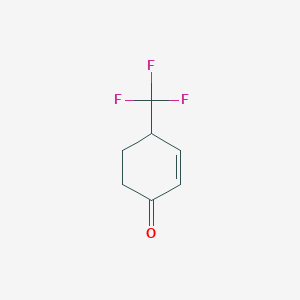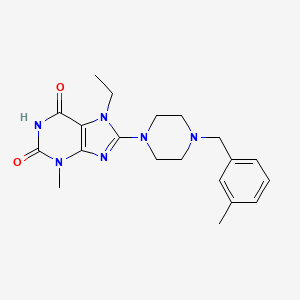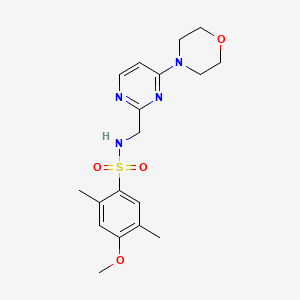
Urea-crosslinker C3-succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea-crosslinker C3-succinimide is a chemical compound with the molecular formula C15H18N4O9. It is used in the field of chemistry and biology. It is a succinimide-ester-based cross-linking reagent . These reagents are primarily used in the research field of cross-linking mass spectrometry (XL-MS) to investigate protein structures .
Synthesis Analysis
The synthesis of succinimide from succinic acid and urea has been investigated . The appropriate mass ratio of succinic acid to urea, reaction temperature, reaction time, and amount of catalyst were determined . An efficient method for purifying succinic acid from the fermentation broth of Escherichia coli NZN111 was developed through crystallization and co-crystallization with urea .
Molecular Structure Analysis
The molecular structure of Urea-crosslinker C3-succinimide is represented by the formula C15H18N4O9 . The InChI representation of the molecule is InChI=1S/C15H18N4O9/c20-9-1-2-10 (21)18 (9)27-13 (24)5-7-16-15 (26)17-8-6-14 (25)28-19-11 (22)3-4-12 (19)23/h1-8H2, (H2,16,17,26) .
Chemical Reactions Analysis
Urea-crosslinker C3-succinimide is involved in the crosslinking of proteins, which is significant in the fabrication of biomaterials for various health care applications . The reaction of N-hydroxysulfosuccinimide and aryl sulfonyl fluoride (NHSF), a multitargeting crosslinker, in which the succinimide being highly electrophilic, links with the lysine amino side chain of a protein and places the weakly reactive aryl sulphonyl fluoride with the adjacent protein’s nucleophilic residues .
Physical And Chemical Properties Analysis
Urea-crosslinker C3-succinimide has a molecular weight of 398.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 10 . The topological polar surface area is 169 Ų .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Urea-crosslinker C3-succinimide is widely used in the generation of Antibody-Drug Conjugates (ADCs) . The succinimide linker connects drugs to antibodies, forming an ADC . However, these ADCs are prone to payload loss via a reverse Michael reaction, leading to premature drug release in vivo .
Stability Enhancement of ADCs
Complete succinimide hydrolysis is an effective strategy to overcome the instability of ADCs . However, hydrolysed succinimide rings can close again in a liquid formulation during storage and under thermal stress conditions .
Designing Hydrolysis-Prone Groups
In a study, a set of maleimide linkers with hydrolysis-prone groups were designed . The corresponding ADCs were prepared and subjected to thermal stress conditions . The extent of succinimide hydrolysis and drug release was measured .
DNA-Based Bioconjugates
Urea-crosslinker C3-succinimide can be used in the synthesis of DNA-based bioconjugates . An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single-stranded DNA (ssDNA) .
Crosslinking Biological Molecules
This study demonstrates a convenient one-pot strategy for crosslinking biological molecules . The conjugate yield via the conventional EDC method was 68.3 ± 2.2%, while that of the adapted EDC/Imidazole method was 79.0 ± 2.4% .
Urea Electrosynthesis
Urea-crosslinker C3-succinimide can also be used in urea electrosynthesis . The urea yield rate of 3361 mg h −1 g cat −1 was achieved with a corresponding faradaic efficiency (FE) of 26.3% and 100% carbon selectivity at a potential of −0.7 V vs. the reversible hydrogen electrode .
Safety and Hazards
Urea-crosslinker C3-succinimide can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to protect from moisture. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .
Future Directions
Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . The introduction of new LC crosslinkers, prepared by adding on the central aromatic core different numbers and types of substituents, is being explored towards the optimization of LCN properties as light-responsive artificial muscles .
Mechanism of Action
Target of Action
The primary targets of Urea-crosslinker C3-succinimide are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium . They are especially nucleophilic, which makes them easy to target for conjugation with several reactive groups .
Mode of Action
Urea-crosslinker C3-succinimide interacts with its targets through amine-reactive chemical groups . These groups include NHS esters (N-hydroxysuccinimide esters) and imidoesters . The compound forms chemical bonds with primary amines, which include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters . Most of these conjugate to amines by either acylation or alkylation .
Biochemical Pathways
It is known that amine-reactive crosslinkers like urea-crosslinker c3-succinimide are used in protein biology methods . They are involved in crosslinking or labeling peptides and proteins such as antibodies .
Pharmacokinetics
It is known that the compound is used as a laboratory chemical .
Result of Action
It is known that crosslinkers are used to covalently bind two or more protein molecules . This facilitates the identification of relationships between near-neighbor proteins, ligand-receptor interactions, three-dimensional protein structures, and molecular associations in cell membranes .
Action Environment
It is known that the compound should be protected from moisture . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEPPJWZENCLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea-crosslinker C3-succinimide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)
![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)


![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)


![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)